(R)-β2-homovaline HCl salt (R)-β2-homovaline HCl salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212983
InChI:
SMILES:
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63

(R)-β2-homovaline HCl salt

CAS No.:

Cat. No.: VC0212983

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

(R)-β2-homovaline HCl salt -

Specification

Molecular Formula C6H14ClNO2
Molecular Weight 167.63

Introduction

Chemical Structure and Properties

Molecular Identification

(R)-β2-homovaline HCl salt is cataloged with specific identifiers that facilitate its recognition in chemical databases and research literature. The compound's formal chemical identity is established through the following parameters:

ParameterValue
CAS Number1276055-45-8
Chemical Name(R)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Standard Purity>95%

The compound is also known by several synonyms in the scientific literature, including (R)-2-(Aminomethyl)-3-methylbutyric acid hydrochloride, Butanoic acid, 2-(aminomethyl)-3-methyl-, hydrochloride (1:1), (2R)-, and EOS-62427 .

Structural Features

The molecular structure of (R)-β2-homovaline HCl salt is characterized by its chiral center at the α-carbon position, with the (R) configuration determining its three-dimensional arrangement. The structure consists of a carboxylic acid group, an aminomethyl group attached to the β-carbon, and an isopropyl side chain derived from its relationship to valine. The salt form includes a hydrochloride counterion, which affects its solubility and stability properties .

Physical Characteristics

Physical State and Appearance

(R)-β2-homovaline HCl salt typically appears as a crystalline solid at room temperature. Its physical state is important for its handling in laboratory settings and its incorporation into various research applications .

Optical Activity

The compound displays specific optical activity, a crucial property that confirms its chiral nature and stereochemical purity. According to analytical data, it exhibits an optical rotation of [α]/D +12.0±1.0° (c = 1 in DMF), which serves as a quality control parameter and verification of its stereochemical integrity .

Solubility Profile

(R)-β2-homovaline HCl salt demonstrates variable solubility in different solvents, a property that influences its utility in various experimental protocols. It generally exhibits good solubility in polar solvents such as water and alcohols, typical of amino acid hydrochloride salts. This solubility profile is advantageous for its incorporation into aqueous reaction systems and biological studies .

Applications in Research and Peptide Chemistry

Role in Peptide Synthesis

(R)-β2-homovaline HCl salt is particularly valuable in peptide chemistry as a building block for the synthesis of β-peptides. These peptides have gained attention due to their enhanced stability against proteolytic degradation compared to natural α-peptides. The incorporation of (R)-β2-homovaline into peptide sequences contributes to the formation of specific secondary structures, particularly 14-helical conformations .

Research has demonstrated that β-peptides containing residues like (R)-β2-homovaline can adopt well-defined helical structures that display global amphiphilicity, with distinct hydrophobic and hydrophilic faces. This structural arrangement is critical for their biological activities, including antimicrobial and antifungal properties .

Antifungal Applications

Studies involving β-peptides that may incorporate compounds such as (R)-β2-homovaline HCl salt have shown promising antifungal activity. Research indicates that the hydrophobicity and helicity of such peptides significantly influence their effectiveness against fungal pathogens like Candida albicans. The strategic positioning of hydrophobic and cationic residues in these peptides creates amphiphilic structures that can interact with fungal cell membranes .

The table below summarizes some findings related to 14-helical β-peptides that may incorporate β-amino acids like (R)-β2-homovaline:

β-peptideRetention Time (min ± SD)MIC against C. albicans (μg/mL)% Hemolysis at MIC ± SD
Various 14-helical β-peptides19.3-27.44-1280.3-72

These data demonstrate the relationship between the hydrophobicity (indicated by retention time) and antimicrobial efficacy (indicated by MIC values) of β-peptides, suggesting that compounds like (R)-β2-homovaline HCl salt could contribute to the development of selective antifungal agents with minimal hemolytic activity .

Synthesis and Preparation Methods

Quality Control Parameters

Manufacturing of (R)-β2-homovaline HCl salt must meet specific quality standards to ensure its suitability for research applications. Key quality control parameters include:

  • Chemical purity (typically >95% as determined by analytical methods)

  • Stereochemical purity (confirmed through optical rotation measurements)

  • Spectroscopic characterization (NMR, IR, and mass spectrometry)

  • Chromatographic analysis (HPLC retention time and profile)

These parameters are essential for verifying the compound's identity and purity before its use in sensitive applications like peptide synthesis or biological studies.

Comparative Analysis with Related Compounds

Structural Comparison with Similar β-Amino Acids

(R)-β2-homovaline HCl salt belongs to a family of β-amino acids that share structural similarities but differ in their side chains and stereochemistry. The table below compares (R)-β2-homovaline HCl salt with related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Features
(R)-β2-homovaline HCl saltC6H14ClNO2167.63Isopropyl side chain, (R) configuration
(S)-β2-homoleucine HCl saltC7H16ClNO2181.66Isobutyl side chain, (S) configuration
(R)-β2-homoalanine HCl saltC4H10ClNO2139.58Methyl side chain, (R) configuration
(S)-β2-homophenylalanine HClC10H14ClNO2215.68Phenyl group, affects hydrophobicity

This comparison highlights how variations in side chain structure affect the molecular weight and potentially the physicochemical properties of these related compounds. The specific side chain of (R)-β2-homovaline (isopropyl) influences its hydrophobicity and steric properties, which can affect its behavior in peptide synthesis and biological systems.

Functional Comparisons

The functional properties of (R)-β2-homovaline HCl salt, when compared to similar β-amino acids, reveal important distinctions in their applications:

  • (R)-β2-homovaline HCl salt, with its branched isopropyl side chain, provides intermediate hydrophobicity between the less hydrophobic β2-homoalanine and the more hydrophobic β2-homoleucine or β2-homophenylalanine.

  • When incorporated into peptides, these different β-amino acids confer varying degrees of helicity and hydrophobicity, which influence their biological activities. For instance, the retention times of peptides containing these residues correlate with their hydrophobicity and often predict their antimicrobial efficacy and selectivity .

These comparative insights highlight how the specific structural features of (R)-β2-homovaline HCl salt position it uniquely within the spectrum of β-amino acids for particular applications in peptide chemistry and drug development.

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